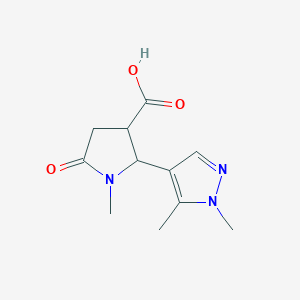

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

描述

Historical Context of Pyrazole-Pyrrolidine Hybrid Compounds

The development of pyrazole-pyrrolidine hybrid compounds represents a relatively recent advancement in medicinal chemistry, emerging from the broader concept of pharmacophore hybridization that gained prominence in the late 20th and early 21st centuries. The historical foundation for these compounds traces back to Ludwig Knorr's pioneering work in 1883, when he first coined the term "pyrazole" and established the fundamental chemistry of this five-membered heterocyclic system. The systematic exploration of pyrazole derivatives revealed their crucial role in heterocyclic chemistry, with early investigations demonstrating antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and anti-cancer activities.

The evolution toward hybrid compounds incorporating both pyrazole and pyrrolidine moieties gained momentum through the recognition that combining pharmacologically attractive scaffolds could yield molecules with improved affinity and efficacy. This approach emerged from extensive research demonstrating that individual heterocyclic systems, while valuable, could be enhanced through strategic molecular hybridization. The concept of pharmacophore hybrid design became established as a current paradigm in drug development, specifically aimed at producing molecules with enhanced therapeutic potential.

Research investigations throughout the early 2000s established that pyrazole derivatives possessed significant antiproliferative activities against various cancer cell lines, leading to systematic studies of structure-activity relationships. Simultaneously, pyrrolidine compounds were recognized for their versatility in drug discovery, with the five-membered pyrrolidine ring becoming widely utilized by medicinal chemists for treating human diseases. The convergence of these two research areas naturally led to the exploration of hybrid compounds combining both structural features.

The specific compound 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid emerged from this historical progression, representing a sophisticated approach to molecular design that incorporates both the proven pharmacological properties of pyrazole systems and the structural advantages of pyrrolidine scaffolds.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual structural components to encompass its role as a representative example of advanced molecular hybridization strategies. Heterocyclic compounds constitute the foundation of modern pharmaceutical chemistry, with nitrogen-containing heterocycles being particularly prevalent due to their favorable pharmacokinetic properties and diverse biological activities. The compound exemplifies the principle that heterocyclic systems with at least one heteroatom in the ring structure can provide unique spatial and electronic properties essential for biological activity.

The pyrazole component of this hybrid compound contributes significant pharmacological value through its five-membered aromatic ring structure consisting of two vicinal nitrogen atoms. This structural arrangement provides both acidic pyrrole-like nitrogen with aromatic electron pairs and simple sp²-hybridized nitrogen similar to pyridine, creating amphoteric properties that allow the molecule to function as both acid and base. These characteristics are fundamental to the compound's potential interactions with biological targets and its overall pharmacological profile.

The pyrrolidine portion introduces additional complexity through its saturated five-membered nitrogen heterocycle, which offers several advantages in drug design. The sp³-hybridization of the pyrrolidine ring enables efficient exploration of pharmacophore space while contributing to the stereochemistry of the molecule and providing increased three-dimensional coverage due to the non-planarity of the ring. This phenomenon, known as pseudorotation, allows for conformational flexibility that can enhance binding interactions with target proteins.

| Structural Component | Chemical Properties | Biological Significance |

|---|---|---|

| 1,5-Dimethyl-1H-pyrazol-4-yl | Aromatic five-membered ring with two nitrogen atoms | Antiproliferative, anti-inflammatory activities |

| 1-Methyl-5-oxopyrrolidine | Saturated five-membered lactam ring | Enhanced three-dimensional coverage, stereochemical contribution |

| Carboxylic acid functionality | Ionizable group, hydrogen bonding capability | Improved solubility, protein binding interactions |

The molecular orbital characteristics of both heterocyclic systems contribute to the overall electronic properties of the hybrid compound. The pyrazole ring system exhibits delocalized π-molecular orbitals that are lower in energy compared to benzene due to the presence of nitrogen atoms, while the pyrrolidine component provides flexibility and conformational diversity that can optimize binding interactions with biological targets.

Overview of Pyrazole and Pyrrolidine Pharmacophores

The pyrazole pharmacophore within this compound represents one of the most thoroughly investigated heterocyclic systems in medicinal chemistry. Pyrazole derivatives have demonstrated a remarkably diverse spectrum of biological activities, including antitumor, herbicidal, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, anti-cancer, and enzyme inhibitory activities. The fundamental structure of pyrazole, characterized by its five-membered ring containing three carbon atoms and two nitrogen atoms in adjacent positions, provides an optimal framework for biological interactions.

The specific substitution pattern in the 1,5-dimethyl-1H-pyrazol-4-yl moiety of this compound contributes significantly to its pharmacological profile. Research has demonstrated that substitution patterns on the pyrazole ring can modulate biological properties, with electron-donating groups shown to increase the acidity of the pyrrole-like nitrogen-hydrogen group. The presence of methyl groups at positions 1 and 5 of the pyrazole ring influences both the electronic distribution and steric properties of the molecule, potentially affecting its binding affinity and selectivity for biological targets.

Pharmacophore mapping studies have revealed that pyrazole derivatives with antiproliferative activities typically require specific spatial arrangements of functional groups. Three-point pharmacophore models have been developed showing that two hydrophobic groups and one hydrogen bond acceptor serve as essential pharmacophoric features for optimal biological activity. The 1,5-dimethyl substitution pattern in the target compound aligns with these pharmacophore requirements, providing the necessary hydrophobic interactions while maintaining the hydrogen bonding capabilities of the pyrazole nitrogen atoms.

The pyrrolidine pharmacophore contributes complementary properties to the hybrid structure, with the five-membered pyrrolidine ring being extensively utilized in drug discovery for treating human diseases. The saturated nature of the pyrrolidine ring provides several advantages in drug design, including the ability to efficiently explore pharmacophore space due to sp³-hybridization and the contribution to overall molecular stereochemistry. The non-planarity of the pyrrolidine ring, resulting from pseudorotation phenomena, enables enhanced three-dimensional coverage that can improve binding interactions with target proteins.

| Pharmacophore Feature | Pyrazole Contribution | Pyrrolidine Contribution |

|---|---|---|

| Hydrogen bonding | Nitrogen atoms as acceptors/donors | Lactam carbonyl oxygen as acceptor |

| Hydrophobic interactions | Methyl substituents and ring system | Saturated carbon framework |

| Conformational flexibility | Limited due to aromatic nature | Significant due to ring puckering |

| Stereochemical diversity | Minimal | Substantial due to chiral centers |

The carboxylic acid functionality at position 3 of the pyrrolidine ring introduces additional pharmacophore elements, including hydrogen bonding capabilities and ionizable properties that can enhance aqueous solubility and facilitate interactions with basic amino acid residues in target proteins. Research on similar 5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated their potential as promising anticancer agents, with structure-activity relationship studies revealing the importance of the carboxylic acid group for biological activity.

属性

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-6-8(5-12-14(6)3)10-7(11(16)17)4-9(15)13(10)2/h5,7,10H,4H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYWSNQZZHKFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C(CC(=O)N2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Synthesis

The synthesis typically begins with a substituted phenyl derivative or an analogous aromatic amine, which is reacted with itaconic acid or a related unsaturated dicarboxylic acid to form the key 5-oxopyrrolidine-3-carboxylic acid intermediate. For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be prepared by refluxing the corresponding amine with itaconic acid in water.

Esterification and Hydrazide Formation

The carboxylic acid intermediate is then esterified using methanol in the presence of a catalytic amount of sulfuric acid to form the methyl ester. This ester is subsequently treated with hydrazine hydrate in refluxing isopropanol to yield the corresponding acid hydrazide. This step is crucial as the hydrazide serves as a versatile intermediate for further functionalization.

Formation of the Pyrazole Moiety

The key step to introduce the 1,5-dimethyl-1H-pyrazol-4-yl group involves the acid-catalyzed condensation of the hydrazide with pentane-2,4-dione (2,4-pentanedione). This reaction is typically conducted in refluxing isopropanol with a catalytic amount of hydrochloric acid. The condensation leads to cyclization forming the 3,5-dimethylpyrazole ring attached to the 5-oxopyrrolidine core.

Deprotection and Final Adjustments

If the starting amine was protected (e.g., as an acetamide), deprotection is performed by refluxing in dilute hydrochloric acid, followed by neutralization with sodium acetate to yield the free amino compound. This step ensures the final compound has the desired free amino or methyl substitution on the pyrrolidine nitrogen, as in the target molecule.

Summary of the Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Product Description | Yield Range (%) |

|---|---|---|---|---|

| 1 | Cyclization | Aromatic amine + itaconic acid, reflux in water | 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid | Not specified |

| 2 | Esterification | Methanol, catalytic H2SO4 | Methyl ester of 5-oxopyrrolidine derivative | Not specified |

| 3 | Hydrazinolysis | Hydrazine hydrate, reflux in isopropanol | Acid hydrazide intermediate | 88.5% (typical) |

| 4 | Pyrazole ring formation | Pentane-2,4-dione, catalytic HCl, reflux in isopropanol | 3,5-dimethylpyrazole substituted 5-oxopyrrolidine | Not specified |

| 5 | Deprotection (if needed) | Dilute HCl reflux, neutralization with NaOAc | Free amino or methylated 5-oxopyrrolidine derivative | Not specified |

Research Findings and Notes

The hydrazide intermediate exhibits high reactivity towards various aldehydes and diketones, enabling the synthesis of hydrazones and azole derivatives with good to excellent yields (60–90% for hydrazones).

The pyrazole ring formation via condensation with pentane-2,4-dione is a well-established method to introduce 3,5-dimethyl substitution on the pyrazole ring, confirmed by characteristic NMR signals (e.g., singlet at ~6.23 ppm for pyrazole CH proton, methyl singlets at 2.21 and 2.49 ppm).

The presence of the 5-oxopyrrolidine core combined with the pyrazole substituent is associated with promising biological activities, including antimicrobial effects against multidrug-resistant Gram-positive pathogens and anticancer properties, which underscores the significance of this synthetic methodology.

The synthetic route allows for structural modifications at the aromatic substituent and the azole ring, providing a platform for generating diverse derivatives for biological screening.

化学反应分析

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid. For instance, compounds bearing similar structural motifs have been tested against various Gram-positive pathogens and drug-resistant fungi.

Key Findings:

- In vitro Studies: Compounds with a 5-oxopyrrolidine structure demonstrated significant antimicrobial activity against multidrug-resistant bacterial strains, suggesting that modifications to the pyrazole ring can enhance efficacy against resistant pathogens .

- Mechanism of Action: The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer effects of this compound and its derivatives have been extensively studied, particularly in the context of non-small cell lung adenocarcinoma (A549 cells).

Research Insights:

- Cytotoxicity Assays: Viability-based assays showed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like cisplatin. The structure-activity relationship indicated that specific substitutions on the pyrazole ring could significantly enhance anticancer activity .

- Cell Cycle Impact: Treatment with these compounds resulted in G0/G1 phase arrest in cancer cells, indicating potential mechanisms for inhibiting cell proliferation .

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been documented.

Assessment Methods:

- DPPH Radical Scavenging: The ability to scavenge DPPH radicals was measured, with several derivatives showing high antioxidant capacity. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

| Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |

|---|---|---|

| Compound A | 88.6% | 1.149 |

| Compound B | 87.7% | 1.073 |

| Compound C | 78.6% | 0.950 |

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on the core structure of this compound.

Example Case Study:

In a study published by MDPI, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The results indicated that specific modifications led to enhanced biological activities, making them promising candidates for further development in pharmaceutical applications .

作用机制

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

相似化合物的比较

Comparison with Similar Compounds

The following structural analogs and derivatives are selected for comparison based on shared motifs (pyrazole, pyrrolidone, or carboxylic acid groups) and relevance to the target compound:

Table 1: Structural and Functional Comparison

Key Insights :

Functional Group Influence: The carboxylic acid group in the target compound confers higher polarity and acidity compared to amine (e.g., ) or ester derivatives. This may enhance solubility in aqueous media and facilitate ionic interactions in biological systems.

Structural Complexity :

- Compounds such as 4i and 4j incorporate additional heterocycles (coumarin, tetrazole), which could expand π-π stacking or hydrogen-bonding interactions but may reduce synthetic accessibility compared to the simpler target compound.

生物活性

2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The reaction conditions and reagents can significantly affect the yield and purity of the final product. For instance, the use of specific solvents and catalysts can enhance the reaction efficiency.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including the target compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (colon cancer) cells.

Key Findings:

- Cell Viability Assays: MTT assays indicate that the compound reduces cell viability in a dose-dependent manner. For example, at a concentration of 100 µM, a notable reduction in viability was observed in A549 cells compared to control treatments with cisplatin .

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| This compound | A549 | 66% |

| Cisplatin | A549 | 50% |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against multidrug-resistant strains of bacteria. In vitro tests demonstrate its efficacy against Gram-positive pathogens such as Staphylococcus aureus.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The MIC values for the compound against resistant strains were determined, showing effectiveness at concentrations lower than those required for standard antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA (Methicillin-resistant Staphylococcus aureus) | 32 |

| MSSA (Methicillin-sensitive Staphylococcus aureus) | 16 |

The biological activity of this compound is thought to involve multiple mechanisms:

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation: It appears to interfere with cell cycle progression, particularly affecting G0/G1 phase cells.

- Antibacterial Mechanism: The antimicrobial effects may be attributed to disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several case studies have illustrated the potential applications of this compound in therapeutic settings:

- Case Study on Lung Cancer: A study involving A549 cells treated with varying concentrations showed a significant reduction in cell proliferation over time, suggesting its potential as a chemotherapeutic agent .

- Case Study on Antimicrobial Resistance: Research highlighted the effectiveness of this compound against resistant strains, suggesting it could serve as a lead compound for developing new antibiotics .

常见问题

Q. What are the common synthetic routes for preparing 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. For example:

- Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or β-ketoesters (analogous to methods in ).

- Step 2: Functionalization of the pyrrolidine ring via alkylation or condensation reactions (similar to the synthesis of ethyl 3,4-diarylpyrazole-5-carboxylates in ).

- Step 3: Hydrolysis of ester groups to yield the carboxylic acid moiety.

Characterization Techniques:

- FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹ for lactam and carboxylic acid groups) .

- 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., pyrazole proton signals at δ 6.5–7.5 ppm; pyrrolidine methyl groups at δ 1.2–2.1 ppm) .

- Mass Spectrometry (MS) for molecular weight validation (e.g., exact mass matching theoretical [M+H]+) .

Q. What spectroscopic and chromatographic methods are recommended for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase gradients of acetonitrile/water + 0.1% TFA (retention time ~8–12 min, depending on substituents) .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7); Rf ~0.4–0.6 under UV visualization .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

Methodological Answer:

- Software Tools : Use SHELXL () for small-molecule refinement. Discrepancies often arise from thermal motion or disorder; apply restraints/constraints for flexible groups (e.g., methyl rotors).

- Validation : Cross-check with ORTEP-3 () for graphical representation of thermal ellipsoids and hydrogen bonding networks.

- Example : If the pyrrolidine ring exhibits unexpected puckering, compare DFT-optimized geometries (e.g., using Gaussian or ORCA) with experimental data .

Table 1: Example Crystallographic Parameters

| Parameter | Experimental (SHELXL) | Theoretical (DFT) | Deviation |

|---|---|---|---|

| C=O Bond Length | 1.21 Å | 1.23 Å | 0.02 Å |

| N-C(pyrazole) | 1.34 Å | 1.33 Å | 0.01 Å |

Q. What strategies mitigate instability of the carboxylic acid group during solvatochromic studies?

Methodological Answer:

- pH Control : Conduct experiments in buffered solutions (pH 4–6) to prevent deprotonation .

- Solvent Selection : Use aprotic solvents (e.g., DMSO, DMF) to minimize hydrolysis ().

- Temperature : Store samples at –20°C under nitrogen to avoid oxidative degradation ().

Table 2: Stability in Common Solvents (24-hour assay)

| Solvent | Degradation (%) | Conditions |

|---|---|---|

| Water | 25% | RT, pH 7.4 |

| DMSO | <5% | RT, N2 atmosphere |

| Methanol | 12% | RT, light-exposed |

Q. How can computational methods (e.g., DFT) validate experimental spectroscopic data?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure ().

- Spectroscopic Simulation : Compare calculated IR/NMR/UV-vis spectra with experimental data. For example:

- UV-vis : TD-DFT predicts λmax at 320 nm (π→π* transition), matching experimental absorbance .

- NMR : GIAO method calculates chemical shifts within ±0.3 ppm of observed values .

Q. What are the challenges in resolving tautomeric forms of the pyrazole-pyrrolidine system?

Methodological Answer:

Q. How do steric effects influence reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Steric Maps : Generate using molecular modeling software (e.g., PyMOL) to identify hindered sites.

- Catalytic Systems : Optimize Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with bulky ligands (XPhos) to enhance selectivity (analogous to ).

- Yield Correlation : Steric bulk at the 1-methyl group reduces reactivity by ~30% compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。